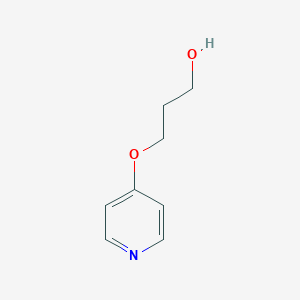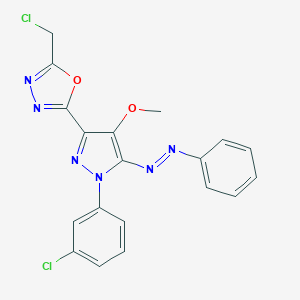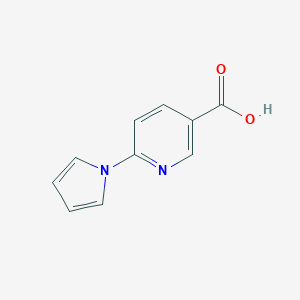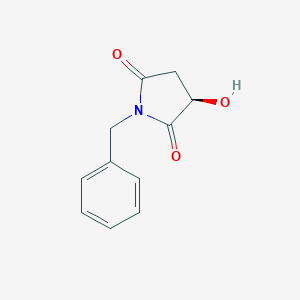
(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Vue d'ensemble
Description
(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, also known as R-BHDP, is a chiral cyclic imide that has been widely used in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Applications De Recherche Scientifique
Synthesis Techniques
- Melting Reaction Synthesis : (R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione has been synthesized through a melting reaction involving L-malic acid and benzylamine, with optimal conditions at 140℃ for 8 hours (Qiu Fei, 2011).
- Synthesis of Derivatives : It's used as a starting compound in the preparation of analogues of the antibiotic SF-2312, which involves Michaelis–Arbusov reaction and subsequent alkylation (Wamuyu Owotoki et al., 2006).
- Enzymatic Synthesis Method : The compound has been efficiently prepared using enzymatic hydrolysis, particularly with lipase PS from Pseudomonas cepacia, showing high enantioselectivity (H. Tomori et al., 1996).
Chemical Reactions and Properties
- Stereoselective Reduction : The compound serves as an intermediate in the synthesis of natural bioactive compounds, where its reduction using sodium borohydride and metal chlorides was studied for stereochemical outcomes (N. Jumali et al., 2017).
- RhII-Catalyzed Insertion Reactions : It has been used in the preparation of novel, medicinally important Michael acceptors via RhII-catalyzed X–H insertion reactions, aimed at inhibiting thioredoxin reductase, a cancer target (D. Dar'in et al., 2020).
Biocatalysis and Microbial Applications
- Hydroxylation with Microorganisms : The compound has been synthesized through hydroxylation using Sphingomonas sp. HXN-200, demonstrating an effective biocatalytic approach for regio- and stereoselective hydroxylation (Z. Li et al., 2001).
Pharmaceutical Applications
- Antibacterial Activity : Novel dispiropyrrolidines derived from 1-benzyl-3-hydroxypyrrolidine-2,5-dione have shown promising antibacterial activities against various bacteria, indicating its potential in developing antibacterial agents (K. Karthikeyan et al., 2010).
- ACE Inhibitors Synthesis : It has been used in the design of novel angiotensin converting enzyme (ACE) inhibitors, highlighting its significance in cardiovascular drug development (Dinesh Addla et al., 2013).
Propriétés
IUPAC Name |
(3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPKAWKGCQTPCR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453855 | |
| Record name | (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165657-63-6 | |
| Record name | (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

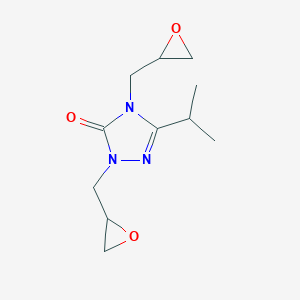







![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
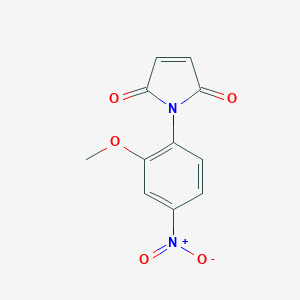
![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)
